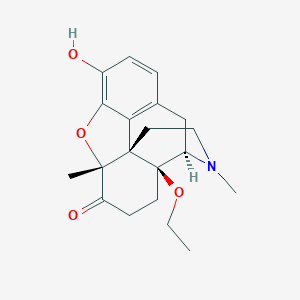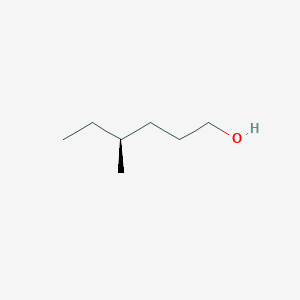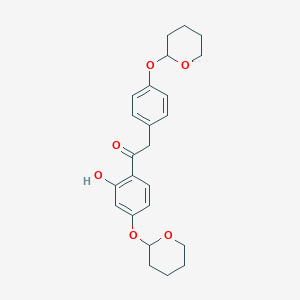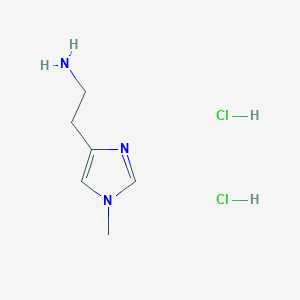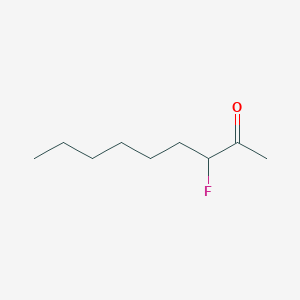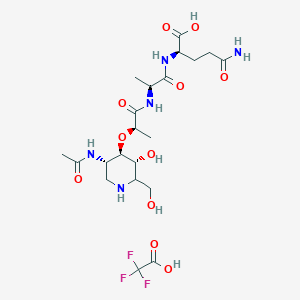
Atiglai
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atiglai, also known as 2-(4-aminophenyl)thiazole-4-carboxylic acid, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of Atiglai is not fully understood, but it is believed to work by modulating the activity of certain enzymes and neurotransmitters in the body. For example, Atiglai has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. Additionally, Atiglai has been found to increase the activity of GABA in the brain, which can help to reduce anxiety and promote relaxation.
Efectos Bioquímicos Y Fisiológicos
Atiglai has been shown to have a number of biochemical and physiological effects in the body. For example, it has been found to reduce the production of inflammatory molecules such as prostaglandins and cytokines, which can help to alleviate inflammation and pain. Additionally, Atiglai has been shown to increase the activity of GABA in the brain, which can help to reduce anxiety and promote relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Atiglai in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, Atiglai has been shown to have potent activity in a number of different assays, making it a versatile tool for studying various biological processes. However, one limitation of using Atiglai is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on Atiglai. For example, further studies could be conducted to elucidate its mechanism of action and to identify its molecular targets in the body. Additionally, Atiglai could be further developed as a potential therapeutic agent for the treatment of inflammatory disorders, anxiety, and related conditions. Finally, Atiglai could be used as a tool for studying the role of GABA and other neurotransmitters in the brain, which could have implications for the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of Atiglai involves the reaction of 4-aminobenzenethiol with chloroacetic acid in the presence of potassium carbonate. The resulting product is then treated with thionyl chloride to form Atiglai.
Aplicaciones Científicas De Investigación
Atiglai has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. One study found that Atiglai exhibits potent anti-inflammatory activity, making it a promising candidate for the development of new anti-inflammatory drugs. Another study showed that Atiglai can increase the activity of the neurotransmitter GABA in the brain, which may have implications for the treatment of anxiety and related disorders.
Propiedades
Número CAS |
131432-97-8 |
|---|---|
Nombre del producto |
Atiglai |
Fórmula molecular |
C21H34F3N5O11 |
Peso molecular |
589.5 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)piperidin-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H33N5O9.C2HF3O2/c1-8(17(29)24-11(19(31)32)4-5-14(20)27)22-18(30)9(2)33-16-12(23-10(3)26)6-21-13(7-25)15(16)28;3-2(4,5)1(6)7/h8-9,11-13,15-16,21,25,28H,4-7H2,1-3H3,(H2,20,27)(H,22,30)(H,23,26)(H,24,29)(H,31,32);(H,6,7)/t8-,9+,11+,12-,13?,15+,16+;/m0./s1 |
Clave InChI |
WJWNHNINOVANSJ-ZEYWSJKMSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H](CNC([C@H]1O)CO)NC(=O)C.C(=O)(C(F)(F)F)O |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(CNC(C1O)CO)NC(=O)C.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(CNC(C1O)CO)NC(=O)C.C(=O)(C(F)(F)F)O |
Sinónimos |
ATIGLAI N-(2-O-(2-acetamido-1,2,3,5-tetradeoxy-1,5-imino-D-glucitol-3-yl)-D-lactoyl)-L-alanyl-D-isoglutamine N-(2-O-(2-acetamido-1,2,3,5-tetradeoxy-1,5-iminoglucitol-3-yl)lactoyl)alanyl-isoglutamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



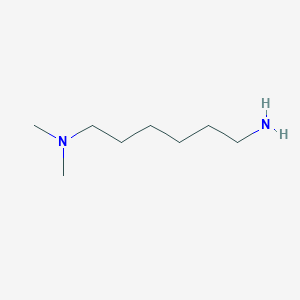
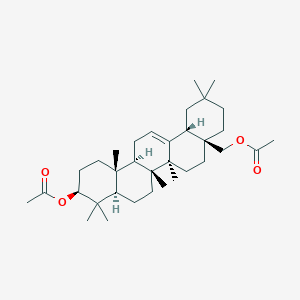
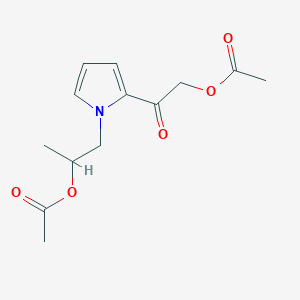
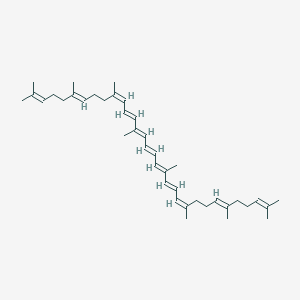
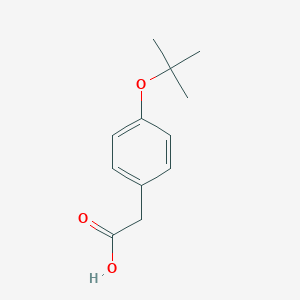
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)
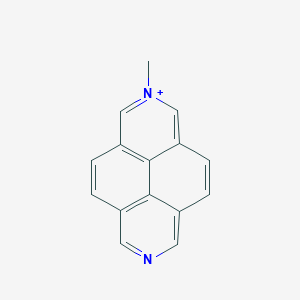
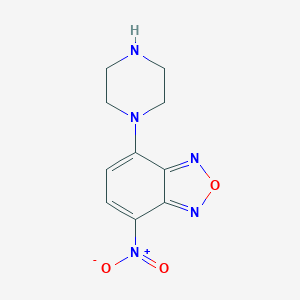
![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)
